molecular formula C8H7FO3 B8687564 5-Fluoro-2-(hydroxymethyl)benzoic acid

5-Fluoro-2-(hydroxymethyl)benzoic acid

Cat. No. B8687564
M. Wt: 170.14 g/mol
InChI Key: WMKCDMKGSYHCSS-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

To a solution of 6-fluoroisobenzofuran-1(3H)-one (0.549 g, 3.61 mmol) in methanol (12 mL) and water (3 mL) at room temperature was added potassium hydroxide (0.350 g, 6.24 mmol). The mixture was heated at reflux for 1.5 hr. The mixture was concentrated under vacuum to a volume of about 3 mL. The residue was acidified with 1 M KHSO4 solution to pH 3-4. The insoluble material (inorganic salt) was removed by suction filtration and the filtrate was extracted with ethyl acetate (5×30 mL). The combined extract was dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.479 g, 2.82 mmol, 78% yield) as a white solid.
Quantity
0.549 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][O:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[OH-:12].[K+]>CO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][OH:12])=[C:9]([CH:10]=1)[C:8]([OH:7])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.549 g
Type
reactant
Smiles
FC1=CC=C2COC(C2=C1)=O
Name
Quantity
0.35 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum to a volume of about 3 mL
CUSTOM
Type
CUSTOM
Details
The insoluble material (inorganic salt) was removed by suction filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (5×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.82 mmol
AMOUNT: MASS 0.479 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.